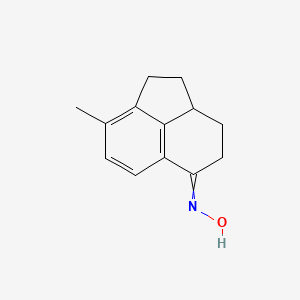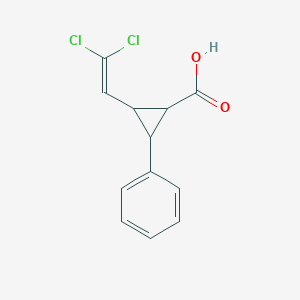![molecular formula C35H32F6N2O4 B14512199 N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] CAS No. 62578-23-8](/img/structure/B14512199.png)
N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] is a chemical compound that belongs to the class of bis-ureas. This compound is characterized by the presence of a heptane-1,7-diyl linker between two N-phenyl-4-(trifluoromethoxy)benzamide groups. The trifluoromethoxy group is known for its lipophilic properties, which can enhance the biological activity of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with heptane-1,7-diamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. For instance, one method involves reacting 0.2 g of 4-(trifluoromethoxy)phenyl isocyanate with 0.064 g of heptane-1,7-diamine to obtain the desired product with a yield of 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Aplicaciones Científicas De Investigación
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] has several scientific research applications:
Industry: Its lipophilic properties make it useful in the design of materials with specific hydrophobic characteristics.
Mecanismo De Acción
The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] involves its interaction with molecular targets such as soluble epoxide hydrolase. The compound forms additional hydrogen bonds in the active site of the enzyme, inhibiting its activity. This inhibition can modulate the metabolism of fatty acids, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]: This compound is similar in structure but contains a difluoromethoxy group instead of a trifluoromethoxy group.
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)phenylurea]: Another similar compound with a urea linkage instead of a benzamide linkage.
Uniqueness
The presence of the trifluoromethoxy group in N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] enhances its lipophilicity and biological activity compared to similar compounds. This makes it a more potent inhibitor of soluble epoxide hydrolase and potentially more effective in therapeutic applications .
Propiedades
Número CAS |
62578-23-8 |
|---|---|
Fórmula molecular |
C35H32F6N2O4 |
Peso molecular |
658.6 g/mol |
Nombre IUPAC |
N-phenyl-4-(trifluoromethoxy)-N-[7-(N-[4-(trifluoromethoxy)benzoyl]anilino)heptyl]benzamide |
InChI |
InChI=1S/C35H32F6N2O4/c36-34(37,38)46-30-20-16-26(17-21-30)32(44)42(28-12-6-4-7-13-28)24-10-2-1-3-11-25-43(29-14-8-5-9-15-29)33(45)27-18-22-31(23-19-27)47-35(39,40)41/h4-9,12-23H,1-3,10-11,24-25H2 |
Clave InChI |
SGLOZNXAASCKSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCCCCCCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
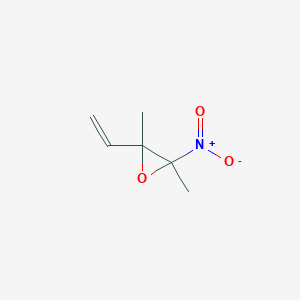
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

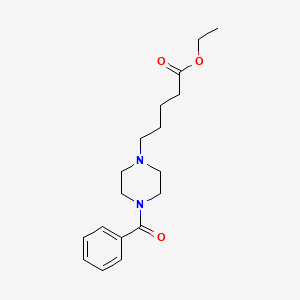

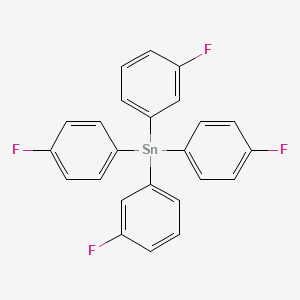
![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
